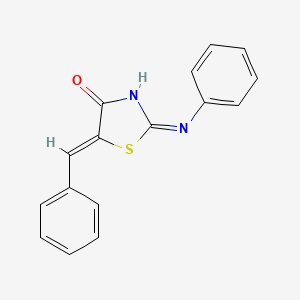

5-Benzylidene-2-phenylimino-4-thiazolidinone

Vue d'ensemble

Description

OSM-S-55 est un composé qui appartient à la série des aminothiénopyrimidines, qui a été étudié pour son potentiel dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques grâce à une collaboration open source.

Mécanisme D'action

Target of Action

The primary targets of 5-Benzylidene-2-phenylimino-4-thiazolidinone are cyclooxygenase (COX)-2 enzyme and cancer cells . The COX-2 enzyme plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs . The compound also shows anticancer activity, effectively inducing apoptosis in cancer cells .

Mode of Action

The compound interacts with its targets by fitting into the COX-2 binding pocket, which is considered a critical interaction for COX-2 inhibition . It also induces apoptosis in cancer cells .

Biochemical Pathways

The affected pathways primarily involve the inflammatory response and apoptosis. By inhibiting the COX-2 enzyme, the compound can reduce inflammation . In cancer cells, the compound triggers apoptosis, leading to cell death .

Result of Action

The result of the compound’s action is a significant reduction in inflammation due to COX-2 inhibition . In cancer cells, the compound induces apoptosis, leading to a decrease in the number of cancer cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both paclitaxel- and vinorelbine-sensitive and -resistant human lung cancer cells , suggesting it may be effective in a variety of cellular environments.

Analyse Biochimique

Biochemical Properties

5-Benzylidene-2-phenylimino-4-thiazolidinone has been found to exhibit significant biological activities. It has been reported to have anti-inflammatory, antinociceptive, and free-radical scavenging activities . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

The cellular effects of this compound are quite profound. It has been shown to induce apoptosis in cancer cells but not in normal cells . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, making it a potential candidate for drug design .

Méthodes De Préparation

La synthèse de l'OSM-S-55 implique plusieurs étapes, commençant par la construction de l'échafaudage thiénopyrimidine. La thiénopyrimidone chlorée est utilisée dans une réaction de lithiation/halogénation pour introduire la fonctionnalité souhaitée tout en maintenant des rendements exploitables. Une amine est introduite en position 4 en utilisant une solution d'hydroxyde d'ammonium dans un tube scellé à 120 °C

Analyse Des Réactions Chimiques

OSM-S-55 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de la recherche scientifique

OSM-S-55 a été largement étudié pour son potentiel dans le traitement du paludisme. Il a montré une activité puissante contre Plasmodium falciparum, le parasite responsable de la forme la plus grave de paludisme. Le composé a une faible toxicité pour les cellules mammaliennes et une faible propension au développement de résistances . De plus, l'OSM-S-55 a été étudié pour son potentiel dans d'autres domaines de la recherche scientifique, notamment :

Chimie : En tant que composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.

Biologie : Pour étudier les voies biologiques et les cibles moléculaires impliquées dans son activité antipaludique.

Médecine : En tant que composé principal potentiel pour développer de nouveaux médicaments antipaludiques.

Industrie : Pour son utilisation potentielle dans le développement de nouveaux procédés et produits chimiques.

Mécanisme d'action

Le mécanisme d'action de l'OSM-S-55 implique l'inhibition de l'asparaginyl-ARNt synthétase de Plasmodium falciparum (PfAsnRS). Cette enzyme est essentielle à la synthèse des protéines dans le parasite. OSM-S-55 agit comme un pro-inhibiteur, et son inhibition se produit via la production enzymatique d'un adduit asparagine-OSM-S-55 . Ce mécanisme de détournement de réaction est spécifique au parasite, car l'asparaginyl-ARNt synthétase humaine est beaucoup moins susceptible à cette inhibition.

Applications De Recherche Scientifique

OSM-S-55 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-55 has been explored for its potential in other areas of scientific research, including:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: For investigating the biological pathways and molecular targets involved in its antimalarial activity.

Medicine: As a potential lead compound for developing new antimalarial drugs.

Industry: For its potential use in developing new chemical processes and products.

Comparaison Avec Des Composés Similaires

OSM-S-55 est structurellement similaire à d'autres composés de la série des aminothiénopyrimidines, tels que OSM-S-106 et TCMDC-135294. Il possède des caractéristiques uniques qui le distinguent de ces composés :

TCMDC-135294 : Ce composé a été identifié à partir d'une bibliothèque GSK et a un mécanisme d'action différent de celui de l'OSM-S-55.

L'unicité de l'OSM-S-55 réside dans son inhibition spécifique de PfAsnRS et son potentiel de faible développement de résistance, ce qui en fait un candidat prometteur pour un développement ultérieur en tant que médicament antipaludique.

Propriétés

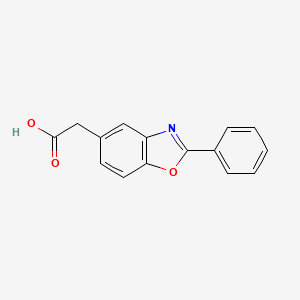

IUPAC Name |

5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMGOWZVQOLCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-64-1 | |

| Record name | 2-(Phenylamino)-5-(phenylmethylene)-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38771-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

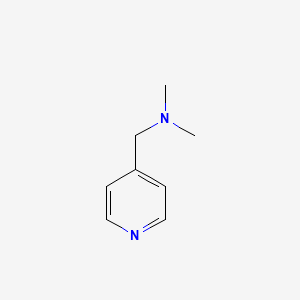

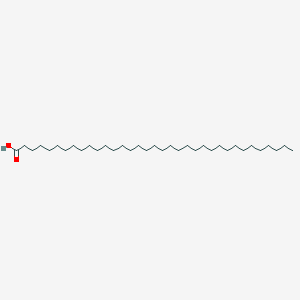

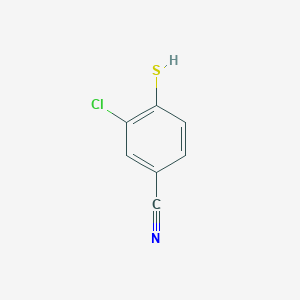

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

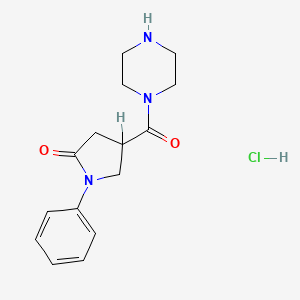

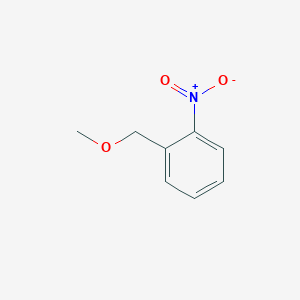

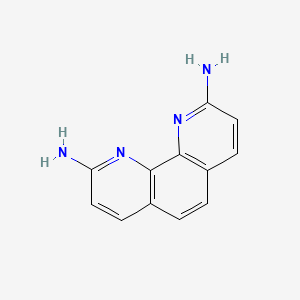

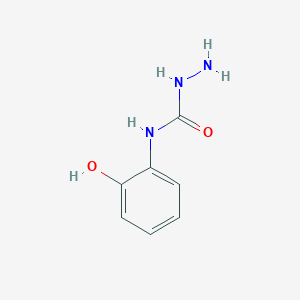

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.